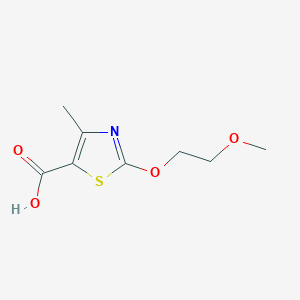

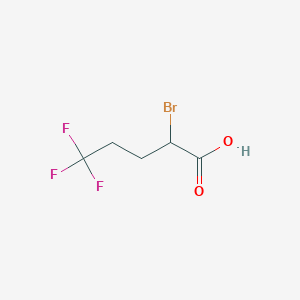

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

概要

説明

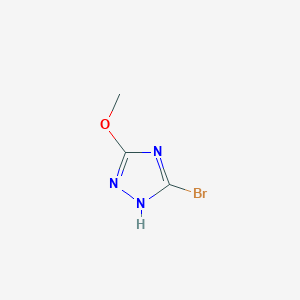

The compound seems to be a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring . It has bromine and fluorine substituents on the aromatic ring and a trifluoroethanol group attached to the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Bromo-2-fluorobiphenyl have been synthesized using Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that this compound would have a relatively high boiling point and a low vapor pressure . It’s likely to be insoluble in water .科学的研究の応用

Photocatalytic Fluoromethylation

One application involves the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. This process is crucial for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons, which are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Synthesis of Low Melting Esters

Another study reports the synthesis of new series of low melting esters with large nematic ranges, where different substituents like fluoro, chloro, bromo, and cyano have been introduced into the phenolic moiety of certain compounds. These compounds, particularly the 4-n-alkyl-2-fluorophenyl derivatives, have demonstrated useful electrooptical properties and very low injected smectic tendencies, highlighting their potential in liquid crystal display technologies (Gray & Kelly, 1981).

Hypervalent Iodine Chemistry

The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol as solvents in hypervalent iodine-mediated phenolic oxidations has been extensively studied. These solvents have been shown to stabilize reactive cationic intermediates effectively, leading to a variety of synthetic applications and transformations in organic chemistry (Dohi, Yamaoka, & Kita, 2010).

Synthesis of Fluorinated Polyimides

Research has also focused on the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines. These polyimides exhibit outstanding mechanical properties, thermal stability, and optical transparency, making them suitable for various applications, including optoelectronic devices (Tao, Yang, Liu, Fan, & Yang, 2009).

Conformational Analysis of Fluoroethanols

A detailed NMR and theoretical investigation of the gauche effect in fluoroethanols, including 1-(4-bromophenyl)-2-fluoroethanol, has been conducted. This study provides insight into the conformer populations and relative energies of such molecules, offering valuable information for designing molecules with desired properties (Abraham, Chambers, & Thomas, 1994).

作用機序

将来の方向性

特性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXISGRVKWJITSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734248 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033805-88-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)